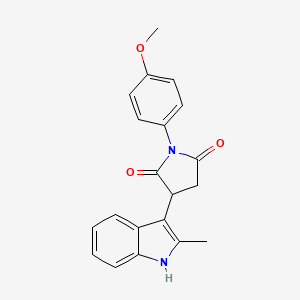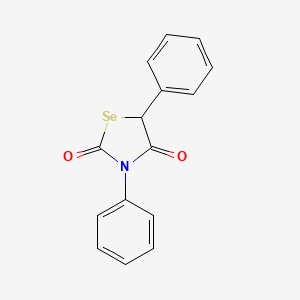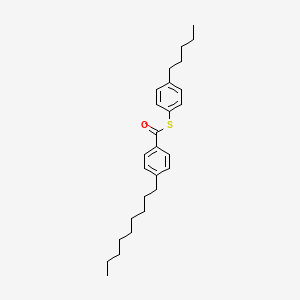
S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate: is a chemical compound that belongs to the class of organic compounds known as thioesters. Thioesters are compounds that contain a sulfur atom bonded to an acyl group. This particular compound is characterized by the presence of a pentylphenyl group and a nonylbenzene group attached to a carbothioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate typically involves the reaction of 4-nonylbenzenecarbothioic acid with 4-pentylphenol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Common dehydrating agents used in this synthesis include thionyl chloride or phosphorus trichloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate is used as a reagent in organic synthesis, particularly in the formation of complex thioester derivatives.
Biology: In biological research, this compound can be used to study the interactions of thioesters with enzymes and other biomolecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of novel drugs that target specific biochemical pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release the active components, which then interact with specific pathways in the cell. These interactions can modulate various biochemical processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- S-(4-Butylphenyl) 4-nonylbenzene-1-carbothioate
- S-(4-Cyanophenyl) 4-nonylbenzene-1-carbothioate
Comparison: S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate is unique due to the presence of the pentylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Propriétés
Numéro CAS |
61518-86-3 |
|---|---|
Formule moléculaire |
C27H38OS |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
S-(4-pentylphenyl) 4-nonylbenzenecarbothioate |
InChI |
InChI=1S/C27H38OS/c1-3-5-7-8-9-10-12-14-23-15-19-25(20-16-23)27(28)29-26-21-17-24(18-22-26)13-11-6-4-2/h15-22H,3-14H2,1-2H3 |
Clé InChI |
CPTUMDFVGHTDBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


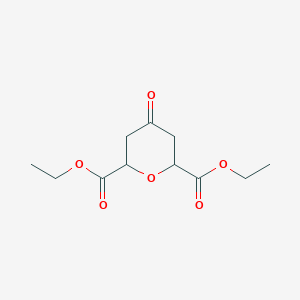
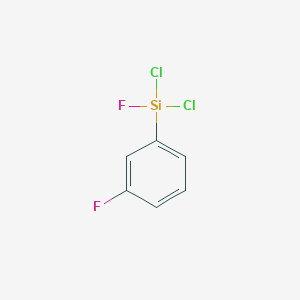
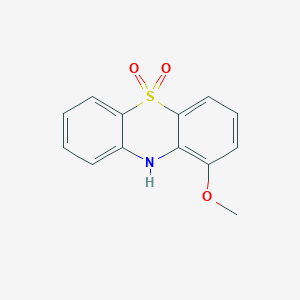
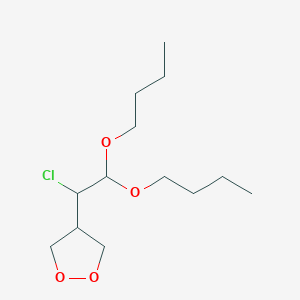
![1-[2-(2-Methylphenyl)butyl]-1H-imidazole](/img/structure/B14586002.png)
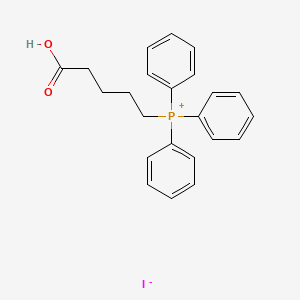
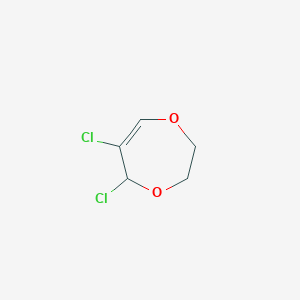
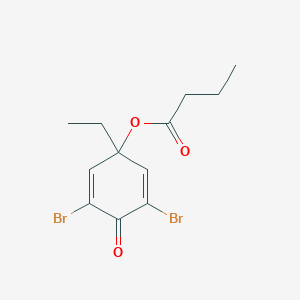
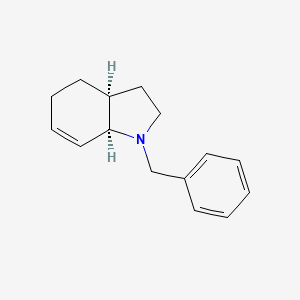
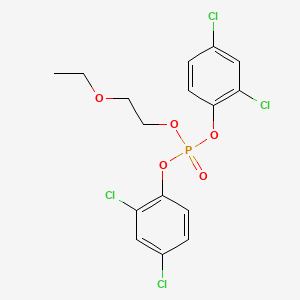
![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
